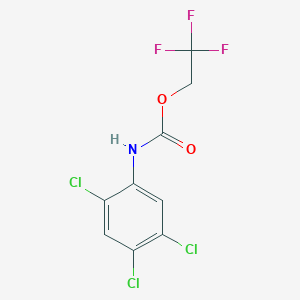

2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate

Description

2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate is a synthetic carbamate derivative characterized by a 2,4,5-trichlorophenyl aromatic ring and a 2,2,2-trifluoroethyl carbamate group. This compound belongs to a class of aryl carbamates investigated for their antistaphylococcal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . The trifluoroethyl group introduces unique electronic and steric properties due to fluorine's high electronegativity, which can enhance metabolic stability and modulate lipophilicity compared to alkyl-substituted analogs .

Properties

Molecular Formula |

C9H5Cl3F3NO2 |

|---|---|

Molecular Weight |

322.5 g/mol |

IUPAC Name |

2,2,2-trifluoroethyl N-(2,4,5-trichlorophenyl)carbamate |

InChI |

InChI=1S/C9H5Cl3F3NO2/c10-4-1-6(12)7(2-5(4)11)16-8(17)18-3-9(13,14)15/h1-2H,3H2,(H,16,17) |

InChI Key |

ZWWUIXYWABFVAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate typically involves the reaction of 2,4,5-trichlorophenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:

[ \text{2,4,5-Trichlorophenyl isocyanate} + \text{2,2,2-Trifluoroethanol} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

Hydrolysis: Under acidic or basic conditions, the carbamate group can be hydrolyzed to form the corresponding amine and alcohol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.

Major Products Formed

Substitution: Products include substituted carbamates or amines.

Hydrolysis: Products are 2,2,2-trifluoroethanol and 2,4,5-trichloroaniline.

Scientific Research Applications

2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Alkyl vs. Fluoroalkyl Carbamates

- Ethyl and Butyl Carbamates: Derivatives such as 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl ethyl carbamate (2) and butyl carbamate (4) exhibit nanomolar MICs (0.018–0.064 µM) against S. aureus and MRSA, attributed to optimal lipophilicity (logD ~3–4) .

- However, fluorine’s electron-withdrawing effects may enhance binding to bacterial targets (e.g., respiratory chain enzymes) .

Aryl Substituent Variations

- 2,4,5-Trichlorophenyl : This highly chlorinated aryl group enhances lipophilicity and electron-withdrawing capacity, promoting membrane penetration and target interactions.

ADME and Toxicity Profile

- Cytotoxicity : Related carbamates show IC50 values of 2.61–3.44 µM in THP-1 cells, with SI >20 for most derivatives. The trifluoroethyl group’s metabolic stability may lower toxicity risks .

- Metabolic Stability: Fluorine’s resistance to oxidative metabolism could prolong half-life compared to non-fluorinated carbamates .

Mechanistic Insights

- Mode of Action : Unlike membrane-disrupting agents, these carbamates inhibit bacterial respiratory chains, as shown by MTT assay results . The trifluoroethyl group’s electronic effects may enhance enzyme inhibition.

- Cut-off Effect : Activity against MRSA peaks at C7 alkyl chains, suggesting a steric limit for target engagement. The trifluoroethyl group’s compact size may circumvent this limitation .

Biological Activity

2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate is a compound of increasing interest due to its potential applications in agriculture as a pesticide and its implications for environmental and human health. This article explores its biological activity, including its efficacy against pests, mechanisms of action, and toxicological profiles based on diverse research findings.

- Chemical Formula : C9H5Cl3F3NO2

- Molecular Weight : 322.49 g/mol

- CAS Number : 1087798-21-7

- Purity : 95% .

Antifungal Properties

Recent studies have highlighted the antifungal activity of compounds related to this compound. For instance, derivatives with similar structures have shown significant inhibitory effects against various plant pathogens. The following table summarizes the antifungal activities of selected carbamate derivatives:

| Compound | Pathogen | Inhibition Rate (%) | EC50 (μg/mL) |

|---|---|---|---|

| Compound 1af | Fusarium graminearum | >70 | 12.50 |

| Compound 1z | Fusarium oxysporum | >70 | 16.65 |

| Compound 1ag | Magnaporthe grisea | >70 | Not specified |

These compounds exhibited inhibition rates significantly higher than the control (azoxystrobin), indicating their potential as effective fungicides .

Insecticidal Activity

The insecticidal properties of carbamates are well-documented. Similar compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function in insects. This inhibition leads to the accumulation of acetylcholine at synapses, resulting in paralysis and death of the insect.

- Mechanism of Action : Carbamates bind reversibly to AChE, leading to prolonged neurotransmitter action. This mechanism is similar to that observed in other carbamate pesticides like aldicarb .

Toxicological Profile

Understanding the toxicological aspects of this compound is crucial for assessing its safety for human and environmental health.

- Acute Toxicity : Studies indicate that certain carbamates can cause acute toxicity in non-target organisms. The specific toxicity profile for this compound requires further investigation.

- Chronic Effects : Long-term exposure studies are necessary to determine potential carcinogenic effects or reproductive toxicity.

Case Studies

A review of case studies focusing on carbamate pesticides reveals critical insights into their environmental impact and regulatory status:

- Aldicarb Case Study : Aldicarb has been extensively studied due to its high water solubility and systemic action in plants. It serves as a benchmark for evaluating the risks associated with carbamate residues in food and water .

- Environmental Impact Assessments : Research indicates that carbamates can lead to groundwater contamination and pose risks to aquatic life. Understanding these impacts is essential for developing safer alternatives and regulatory policies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.